molecular formula C20H24N2O3S B2918278 N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 313646-36-5

N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2918278
CAS No.: 313646-36-5
M. Wt: 372.48
InChI Key: HTKOFDSGMSFEMG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a 2,4-dimethylphenyl substituent on the amide nitrogen and a piperidine sulfonyl group at the para position of the benzamide scaffold. This structural motif confers unique physicochemical and biological properties, distinguishing it from other benzamide-based compounds.

The compound’s design aligns with trends in medicinal chemistry where sulfonamide groups are leveraged for their versatility in modulating enzyme activity, particularly in kinase and cytokine signaling pathways . While its exact biological targets remain under investigation, analogs with similar frameworks (e.g., 2D216, 2E151) have demonstrated immunomodulatory and anticancer activities .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-6-11-19(16(2)14-15)21-20(23)17-7-9-18(10-8-17)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOFDSGMSFEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with piperidine under controlled conditions.

    Coupling reaction: The resulting sulfonyl chloride is then coupled with 2,4-dimethylaniline in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential therapeutic agent for treating various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

(1) Target Specificity

  • Piperidine Sulfonyl Derivatives : Compounds like the target molecule and 2D216 exhibit activity in immune modulation. 2D216 enhances NF-κB signaling, prolonging cytokine production (e.g., IL-6, TNF-α) when combined with TLR adjuvants like MPLA . This contrasts with INH1, which directly targets the Hec1/Nek2 mitotic pathway, inducing apoptosis in cancer cells .
  • Thiazole vs. Piperidine Sulfonyl : INH1’s thiazole ring contributes to its specificity for Hec1, while the piperidine sulfonyl group in the target compound may favor interactions with cytosolic kinases or transcription factors .

(2) Potency and Solubility

  • The target compound’s piperidine sulfonyl group likely improves solubility, as sulfonamides enhance polarity and hydrogen-bonding capacity .

(3) Mechanistic Divergence

  • Imidazole derivatives () act via antimicrobial and anticancer mechanisms unrelated to kinase pathways, highlighting the role of heterocyclic substituents in diversifying biological effects .
  • Piperidine sulfonyl benzamides (target, 2D216) share structural similarities with histone deacetylase (HDAC) inhibitors but lack direct evidence of HDAC modulation .

Biological Activity

N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, and presents relevant data from research studies.

Chemical Structure and Properties

The compound features a piperidine sulfonyl group and a dimethyl-substituted phenyl group , contributing to its unique pharmacological profile. The structural formula is represented as:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties . This compound has been studied for its ability to inhibit the growth of various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

The compound has shown promising results in anticancer studies . For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells, particularly in hepatocellular carcinoma (HepG2) models. The IC50 value for cell growth inhibition was reported at approximately 0.25μM0.25\,\mu M .
  • Mechanism of Action : The anticancer effects are attributed to the induction of cell cycle arrest via the p53/p21-dependent pathway, which leads to apoptosis in cancer cells .

3. Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties . It modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in inflammatory responses. Studies suggest that this compound can reduce the release of pro-inflammatory cytokines in immune cells .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialInhibition of bacterial growthDisruption of cell wall synthesis
AnticancerGrowth inhibition in HepG2 cellsInduction of apoptosis via p53/p21 pathway
Anti-inflammatoryReduction of cytokine releaseModulation of NF-κB activity

Case Study 1: Anticancer Activity in HepG2 Cells

A study focused on the synthesis and evaluation of N-(piperidine-4-yl)benzamide derivatives highlighted that specific modifications on the benzamide scaffold can enhance anticancer activity. The most potent derivative exhibited significant inhibition of cyclin B1 and enhanced expression of tumor suppressor proteins .

Case Study 2: Immunomodulatory Effects

Another research article identified that derivatives similar to this compound can act as immunostimulatory agents by activating NF-κB pathways in immune cells. This suggests potential applications in vaccine adjuvant formulations .

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-(piperidine-1-sulfonyl)benzoic acid derivatives with 2,4-dimethylaniline under amide-bond-forming conditions. Key steps include:

  • Sulfonylation: Piperidine reacts with sulfonyl chloride intermediates to form the sulfonamide moiety .
  • Amide Coupling: Use of coupling agents like HATU or DCC in anhydrous DMF, with reaction monitoring via TLC or LC-MS .
  • Optimization: Adjust stoichiometry (1.2–1.5 eq of amine), temperature (0–25°C), and catalyst (e.g., DMAP) to suppress side reactions like over-sulfonylation .

Q. How is this compound characterized spectroscopically, and what are critical pitfalls in interpreting NMR/IR data?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic peaks: aromatic protons (δ 6.8–7.5 ppm), piperidine CH2 (δ 1.4–2.8 ppm), and sulfonyl group effects (deshielding adjacent protons) .
  • IR: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • Pitfalls: Overlapping signals (e.g., dimethylphenyl groups) may require 2D NMR (COSY, HSQC) for resolution. Impurity peaks from residual solvents (e.g., DMF) must be excluded .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or binding interactions with biological targets?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to study sulfonamide group’s electron-withdrawing effects on the benzamide scaffold .
  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase), focusing on piperidine’s flexibility and sulfonyl oxygen’s hydrogen-bonding potential .
  • Validation: Compare computational binding energies with experimental IC50 values from enzymatic assays .

Q. What strategies resolve contradictions in solubility data across different experimental conditions?

Methodological Answer:

  • Solubility Profiling: Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry or UV-Vis spectroscopy .
  • Contradictions: Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize solid-state forms via PXRD and DSC .
  • Mitigation: Use co-solvents (e.g., cyclodextrins) or salt formation (e.g., HCl salts) to enhance aqueous solubility .

Q. How does structural modification of the piperidine or dimethylphenyl groups affect SAR in anticancer or antimicrobial studies?

Methodological Answer:

  • Piperidine Modifications: Replace piperidine with morpholine (increased hydrophilicity) or introduce substituents (e.g., methyl groups) to alter steric effects .
  • Dimethylphenyl Tweaks: Substitute 2,4-dimethyl groups with halogens (e.g., Cl, Br) to enhance π-stacking in enzyme active sites .
  • Biological Testing: Compare modified analogs in cell viability assays (MTT) and bacterial growth inhibition (MIC) to establish SAR trends .

Q. What crystallographic techniques validate the compound’s 3D structure, and how do packing interactions influence stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: EtOAc/hexane). Resolve structure using SHELX-97; analyze piperidine chair conformation and sulfonamide torsion angles .
  • Packing Analysis: Identify hydrogen bonds (N–H···O=S) and van der Waals interactions between aromatic rings. These interactions correlate with thermal stability (TGA/DSC data) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro activity and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma stability (LC-MS/MS), metabolic clearance (liver microsomes), and bioavailability (rodent studies) .
  • Metabolite Identification: Use HRMS to detect Phase I/II metabolites (e.g., hydroxylation of piperidine) that may reduce efficacy .
  • Formulation Adjustments: Encapsulate in liposomes or PEGylate to enhance half-life and tissue penetration .

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